molecular formula C11H9N3O B8014327 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B8014327
M. Wt: 199.21 g/mol
InChI Key: OLEJLLUUIDNJDM-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 3-position of the oxadiazole ring and a benzonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with nitriles. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • 4-(3-Chloro-1,2,4-oxadiazol-5-yl)benzonitrile

Uniqueness

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer properties. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 1421262-65-8

Antifungal Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can outperform traditional antifungal agents in certain assays.

Table 1: Antifungal Activity of Oxadiazole Derivatives

CompoundMIC (µg/mL)Inhibition Zone (mm)Reference
This compound4021
Compound A (similar structure)30012
Compound B (control)20014

The above data illustrates the effectiveness of this compound against various fungal strains compared to other compounds.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

Case Study: Apoptosis Induction

In a study involving MCF cell lines, it was observed that treatment with this compound resulted in significant apoptosis. Flow cytometry results indicated a dose-dependent increase in apoptotic cells, highlighting its potential as an anticancer agent.

Table 2: IC50_{50} Values for Anticancer Activity

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF725.72 ± 3.95
Drug A (control)U870.0316

This table summarizes the cytotoxicity of the compound compared to established anticancer drugs.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the core structure can significantly enhance their antifungal and anticancer properties.

Key Findings:

  • The presence of substituents on the phenyl ring can enhance activity against specific fungal strains.
  • Variations in the ethyl group attached to the oxadiazole ring have been linked to improved cytotoxicity against cancer cells.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJLLUUIDNJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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